molecular formula C4H8ClF4N B2398785 Bis(2,2-difluoroethyl)amine hydrochloride CAS No. 1782437-82-4

Bis(2,2-difluoroethyl)amine hydrochloride

Cat. No.: B2398785
CAS No.: 1782437-82-4
M. Wt: 181.56
InChI Key: VIRUMIQXLHCCAG-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Bis(2,2-difluoroethyl)amine hydrochloride primarily targets heteroatom nucleophiles such as thiol, amine, and alcohol . These nucleophiles play a crucial role in various biochemical reactions, serving as the sites for electrophilic attack during the process of bond formation.

Mode of Action

The compound interacts with its targets through a process known as electrophilic 2,2-difluoroethylation . This involves the use of a hypervalent iodine reagent, (2,2-difluoro-ethyl)(aryl)iodonium triflate, via a proposed ligand coupling mechanism . The result of this interaction is the formation of 2,2-difluoroethylated nucleophiles .

Pharmacokinetics

Its molecular weight is 18156 , which may influence its absorption and distribution in the body

Action Environment

It is known that the compound should be stored in an inert atmosphere at 2-8°c , suggesting that temperature and atmospheric conditions could impact its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(2,2-difluoroethyl)amine hydrochloride typically involves the reaction of 2,2-difluoroethylamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The reaction can be represented as follows:

2,2-difluoroethylamine+HClBis(2,2-difluoroethyl)amine hydrochloride\text{2,2-difluoroethylamine} + \text{HCl} \rightarrow \text{this compound} 2,2-difluoroethylamine+HCl→Bis(2,2-difluoroethyl)amine hydrochloride

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Bis(2,2-difluoroethyl)amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong acids, bases, and oxidizing agents. The reaction conditions vary depending on the desired outcome, such as temperature, pressure, and solvent choice .

Major Products Formed

The major products formed from reactions involving this compound depend on the type of reaction. For example, nucleophilic substitution reactions may yield substituted amines, while oxidation reactions may produce corresponding oxides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(2,2-difluoroethyl)amine hydrochloride is unique due to the presence of difluoroethyl groups, which impart distinct chemical properties such as increased lipophilicity and hydrogen bond donor ability . These properties make it particularly useful in applications where these characteristics are advantageous.

Properties

IUPAC Name

N-(2,2-difluoroethyl)-2,2-difluoroethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F4N.ClH/c5-3(6)1-9-2-4(7)8;/h3-4,9H,1-2H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIRUMIQXLHCCAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)F)NCC(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1782437-82-4
Record name bis(2,2-difluoroethyl)amine hydrochloride
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